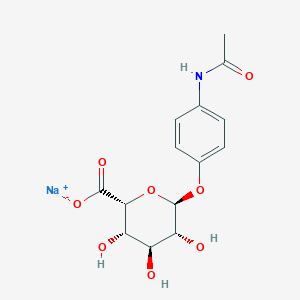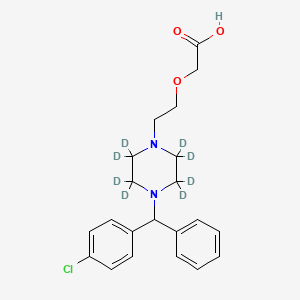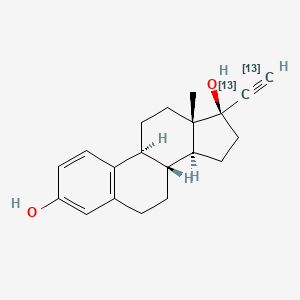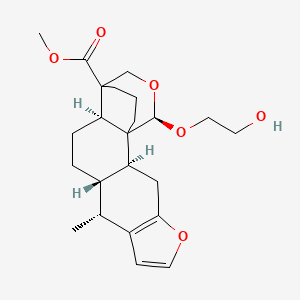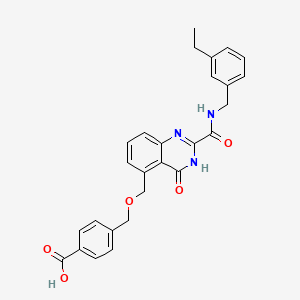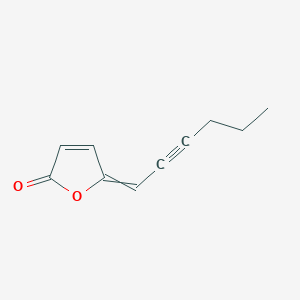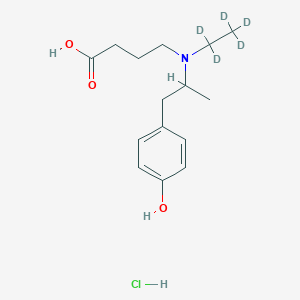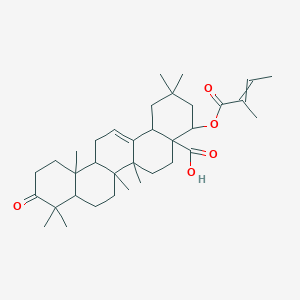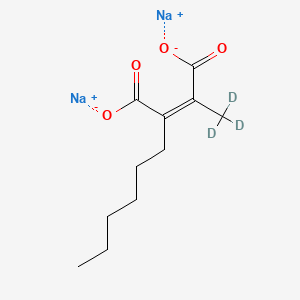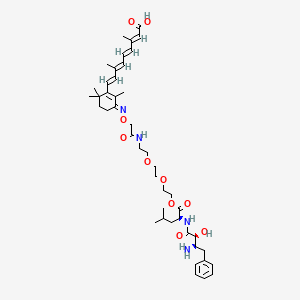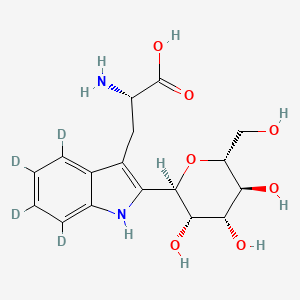
2-(|A-D-Mannopyranosyl)-L-tryptophan-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(|A-D-Mannopyranosyl)-L-tryptophan-d4: is a synthetic compound that combines a mannopyranosyl sugar moiety with an L-tryptophan amino acid. This compound is labeled with deuterium (d4), which makes it useful in various scientific studies, particularly in the fields of chemistry and biology. The mannopyranosyl group is a type of sugar, while L-tryptophan is an essential amino acid involved in protein synthesis and various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 typically involves the glycosylation of L-tryptophan with a mannopyranosyl donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosidic bond formation. For instance, the reaction might be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate, and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process would include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.
化学反应分析
Types of Reactions: 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 can undergo various chemical reactions, including:
Oxidation: The tryptophan moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tryptophan moiety.
Substitution: The mannopyranosyl group can participate in substitution reactions, where other functional groups replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-formylkynurenine, while reduction could produce tryptophol .
科学研究应用
Chemistry: In chemistry, 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 is used as a model compound to study glycosylation reactions and the behavior of glycosylated amino acids under various conditions.
Biology: In biological research, this compound is used to investigate the role of glycosylated tryptophan in protein folding, stability, and function. It is also used in studies related to protein glycosylation and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of glycosylated drugs that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of glycosylated proteins and peptides, which have applications in pharmaceuticals and biotechnology.
作用机制
The mechanism of action of 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 involves its interaction with specific molecular targets and pathways. The mannopyranosyl group can bind to carbohydrate-binding proteins, such as lectins, influencing cellular signaling and adhesion processes. The tryptophan moiety can interact with enzymes and receptors involved in metabolic pathways, affecting protein synthesis and other cellular functions.
相似化合物的比较
a-L-Arabinofuranosyl-(1->2)-[a-D-mannopyranosyl-(1->6)]-D-mannose: This compound is another glycosylated molecule with similar structural features but different biological properties.
Methyl a-D-mannopyranoside: A simpler glycosylated compound used in various biochemical studies.
Uniqueness: 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 is unique due to its combination of a mannopyranosyl sugar and an L-tryptophan amino acid, along with deuterium labeling. This unique structure allows it to be used in specialized research applications, particularly in studies involving glycosylation and protein interactions.
属性
分子式 |
C17H22N2O7 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4,5,6,7-tetradeuterio-2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1/i1D,2D,3D,4D |
InChI 键 |
CPXSBHKDEPPWIX-MZYMVHMMSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N)[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
